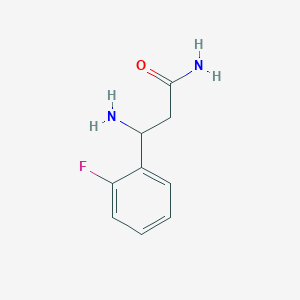
3-Amino-3-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2-fluorophenyl)propanamide: is an organic compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanamide moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-fluoro-β-phenylethylamine, which is subsequently acylated with a suitable acylating agent to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group in 3-Amino-3-(2-fluorophenyl)propanamide can undergo oxidation reactions to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted fluorophenyl derivatives .
Applications De Recherche Scientifique
Chemistry: 3-Amino-3-(2-fluorophenyl)propanamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3-Amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide
- 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide
- 3-Amino-N-cyclopentyl-3-(4-fluorophenyl)propanamide
Uniqueness: 3-Amino-3-(2-fluorophenyl)propanamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and biochemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H11FN2O |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
3-amino-3-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
Clé InChI |
JJVUNRDKIYVUFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CC(=O)N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-[(Dimethylamino)methylidene]cyclohexane-1,2-dione](/img/structure/B13065465.png)
![2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065470.png)
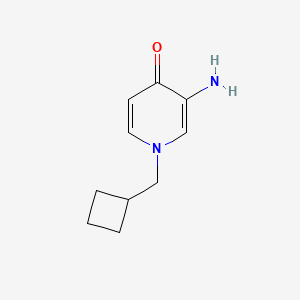
![5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065485.png)
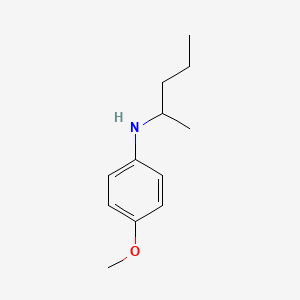
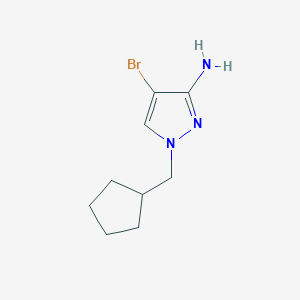
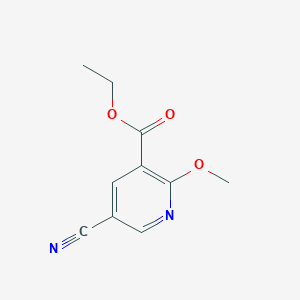
![(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13065496.png)
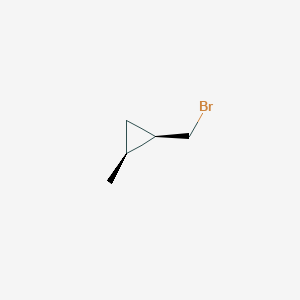
![4-[(Butan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B13065520.png)


![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
